molecular formula C22H20ClFN2O3 B11314350 7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11314350
M. Wt: 414.9 g/mol
InChI Key: FHHQNKSSPXALSW-UHFFFAOYSA-N
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Description

7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with the molecular formula C22H20ClFN2O3 It is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a dimethylamino propyl side chain, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the chromeno[2,3-c]pyrrole core with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the intermediate with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H20ClFN2O3

Molecular Weight

414.9 g/mol

IUPAC Name

7-chloro-2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H20ClFN2O3/c1-25(2)10-5-11-26-19(14-6-3-4-7-16(14)24)18-20(27)15-12-13(23)8-9-17(15)29-21(18)22(26)28/h3-4,6-9,12,19H,5,10-11H2,1-2H3

InChI Key

FHHQNKSSPXALSW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=CC=C4F

Origin of Product

United States

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